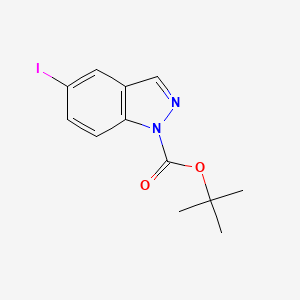

tert-Butyl 5-iodo-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGYWDOFNCWPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745419 | |

| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-23-8 | |

| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 5-iodo-1H-indazole-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS: 1001907-23-8) for Advanced Drug Discovery

Introduction

The indazole scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This has led to the development of numerous indazole-containing bioactive molecules with pharmacological effects across a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][3] Within this important class of compounds, tert-Butyl 5-iodo-1H-indazole-1-carboxylate stands out as a particularly valuable and versatile building block for synthetic and medicinal chemists.

This guide provides a comprehensive technical overview of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, CAS number 1001907-23-8 .[4][5] We will delve into its physicochemical properties, synthesis, and mechanistic considerations. Critically, we will explore its strategic application in drug discovery, focusing on how its unique structural features—the reactive C5-iodo group and the stable N1-Boc protecting group—are leveraged to construct complex molecular architectures and accelerate the development of novel therapeutic agents.

Physicochemical Properties and Specifications

The compound is a stable, solid research chemical that serves as a key pharmaceutical intermediate.[5][6] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1001907-23-8 | [4][5] |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [4][5] |

| Molecular Weight | 344.15 g/mol | [4][5] |

| Synonyms | 1-Boc-5-iodo-1H-indazole | [5] |

| Appearance | White to yellow or grey solid | [7] |

| Storage Conditions | 2-8°C, store in a cool, dry, well-closed container | [5][6] |

| Hazard Information | Irritant | [4] |

Synthesis and Mechanistic Insights

The synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate is logically approached as a two-stage process. The first stage involves the installation of the iodine atom onto the indazole core, followed by the regioselective protection of the N1 position with a tert-butoxycarbonyl (Boc) group.

Stage 1: Synthesis of the 5-iodo-1H-indazole Core

The most common and efficient route to 5-iodo-1H-indazole begins with 5-amino-1H-indazole. The transformation is achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

The causality of this process is rooted in classical organic chemistry principles:

-

Diazotization: 5-amino-1H-indazole is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0 °C).[8][9] The acid protonates the amino group, which then reacts with nitrous acid (formed in situ) to generate a stable diazonium salt.

-

Iodide Displacement: The resulting diazonium salt is then introduced to a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group, to yield 5-iodo-1H-indazole.[8][9]

Stage 2: Regioselective N1-Boc Protection

Protecting the nitrogen atoms of the indazole ring is crucial for subsequent synthetic manipulations. However, indazoles present a challenge as they can be protected at either the N1 or N2 position.[10] For tert-Butyl 5-iodo-1H-indazole-1-carboxylate, selective N1 protection is required.

This selectivity is governed by thermodynamics. While kinetically controlled reactions under strongly basic conditions can yield a mixture of N1 and N2 isomers, thermodynamically controlled conditions favor the formation of the N1-protected product.[10] The bulky tert-butoxycarbonyl (Boc) group is sterically hindered at the more crowded N2 position, making the N1-Boc isomer the more stable, and therefore favored, product. The Boc group serves to enhance the stability of the molecule and modulate its reactivity for further functionalization.[7]

The N1-Boc Group: A Guardian of Synthesis

The Boc group is a robust protecting group that is stable under a wide range of reaction conditions, particularly those used in cross-coupling. [7]This stability ensures that the indazole nitrogen does not interfere with reactions occurring elsewhere on the molecule. Furthermore, the Boc group can be cleanly and selectively removed under mild acidic conditions, a process that is often a final step in a synthetic sequence to reveal the free N-H of the indazole core, which may be critical for biological activity. [11]

Comparative Analysis of Related Indazole Building Blocks

To fully appreciate the utility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, it is useful to compare it with other halogenated indazole analogs used in medicinal chemistry. The choice of halogen significantly impacts reactivity in cross-coupling reactions, with the C-I bond being more reactive than C-Br.

| Compound Name | Substituents (Position) | Molecular Formula | Key Properties & Applications |

| tert-Butyl 5-iodo-1H-indazole-1-carboxylate | I (5) | C₁₂H₁₃IN₂O₂ | High reactivity in cross-coupling; ideal for rapid library synthesis. [12] |

| tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Br (5) | C₁₂H₁₃BrN₂O₂ | Slower reactivity in Suzuki-Miyaura reactions compared to the iodo analog; useful for sequential couplings. [12] |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | I (3) | C₁₂H₁₃IN₂O₂ | Positional isomer; allows for functionalization at the 3-position, leading to different SAR. |

Validated Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of this compound. Researchers should always adhere to standard laboratory safety practices.

Protocol 1: Synthesis of 5-iodo-1H-indazole

[8]1. Diazotization: Dissolve 5-amino-1H-indazole (e.g., 5.2 g, 39.1 mmol) in 6 M hydrochloric acid (73.7 mL) and cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (2.7 g, 39.1 mmol) in water (40 mL) dropwise, maintaining the temperature at 0 °C. 2. Iodination: In a separate flask, prepare a solution of potassium iodide (26.9 g, 162 mmol) in water (60 mL) and cool it to 0 °C. Slowly add the diazonium salt solution from the previous step to the potassium iodide solution. 3. Reaction & Workup: Allow the reaction mixture to stir and warm to room temperature over 3 hours. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-iodo-1H-indazole.

Protocol 2: Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate

-

Reaction Setup: Suspend 5-iodo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the title compound.

Conclusion

tert-Butyl 5-iodo-1H-indazole-1-carboxylate is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a proven pharmacophore, while the orthogonal functionalities of the C5-iodo group and the N1-Boc protector enable a powerful and flexible synthetic platform. For researchers and scientists in drug development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Pharmaffiliates. Tert-butyl 5-iodo-1h-indazole-1-carboxylate. [Link]

-

Suzhou Health Chemicals Co., Ltd. tert-Butyl 5-amino-1H-indazole-1-carboxylate. [Link]

-

LookChem. tert-butyl 5-iodo-1H-indazole-1-carboxylate CAS 1001907-23-8. [Link]

-

National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

-

Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

-

ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1001907-23-8 Cas No. | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | Matrix Scientific [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. ko.tnjchem.com [ko.tnjchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]

tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of tert-butyl 5-iodo-1H-indazole-1-carboxylate. This compound has emerged as a cornerstone intermediate in drug discovery, primarily due to its strategically functionalized indazole core. The presence of an iodine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position ensures stability and allows for controlled, late-stage deprotection. This document offers field-proven insights, detailed experimental protocols, and mechanistic considerations to empower researchers in leveraging this powerful molecule for the synthesis of novel, biologically active compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of pharmacologically active agents.[1] Indazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic and structural features of the bicyclic indazole system allow it to act as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding and π-stacking interactions.

The utility of a scaffold, however, is dictated by the ease with which it can be diversified. This is the principal value of tert-butyl 5-iodo-1H-indazole-1-carboxylate . Its design is a masterclass in synthetic strategy:

-

The N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the more nucleophilic N1 nitrogen of the indazole ring. This is critical for two reasons: it prevents unwanted side reactions during subsequent functionalization steps and it enhances solubility in common organic solvents. Crucially, the Boc group can be removed under mild acidic conditions, revealing the N-H proton for further derivatization or to act as a hydrogen bond donor in a final target molecule.[2]

-

The C5-Iodo Group: The iodine atom at the 5-position is the molecule's primary reactive center for building molecular complexity. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, enabling the efficient and predictable formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1001907-23-8 | [3][4] |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [3][4] |

| Molecular Weight | 344.15 g/mol | [3][4] |

| Appearance | Off-white to pale yellow solid | [5] |

| Storage | 2-8°C, desiccated, protected from light | [4] |

| Hazard Profile | Irritant | [3] |

Spectroscopic Characterization (Predicted)

While experimental data can vary slightly based on solvent and instrumentation, the expected NMR signals provide a clear fingerprint for structure verification.

-

¹H NMR (in CDCl₃):

-

~1.7 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~7.5-8.2 ppm (m, 4H): A series of signals in the aromatic region corresponding to the protons on the indazole ring (H3, H4, H6, H7). The exact splitting patterns are complex but predictable based on coupling constants.

-

-

¹³C NMR (in CDCl₃):

-

~28 ppm: Signal for the methyl carbons of the tert-butyl group.

-

~85 ppm: Signal for the quaternary carbon of the tert-butyl group and the carbon of the C5-I bond.

-

~115-140 ppm: A set of signals corresponding to the carbons of the indazole aromatic system.

-

~148 ppm: Signal for the carbonyl carbon of the Boc group.[5]

-

Synthesis and Purification Workflow

The synthesis of tert-butyl 5-iodo-1H-indazole-1-carboxylate is typically achieved via a two-step process starting from the commercially available 5-iodo-1H-indazole. The workflow is designed for efficiency and scalability.

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]

- 3. 1001907-23-8 Cas No. | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | Matrix Scientific [matrixscientific.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of tert-butyl 5-iodo-1H-indazole-1-carboxylate, a critical building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of an iodine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the N1-position furnishes a versatile intermediate, primed for further functionalization through cross-coupling reactions. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and discusses key considerations for process optimization and troubleshooting.

Introduction: The Strategic Importance of tert-Butyl 5-iodo-1H-indazole-1-carboxylate

The indazole core is a recurring motif in a multitude of clinically relevant molecules.[2][3] Its utility stems from its bioisosteric relationship with indole and its ability to engage in crucial hydrogen bonding interactions with biological targets.[5] The title compound, tert-butyl 5-iodo-1H-indazole-1-carboxylate, is of particular strategic importance for several reasons:

-

N1-Position Protection: The tert-butoxycarbonyl (Boc) group at the N1-position serves as a robust protecting group. It prevents unwanted side reactions at the indazole nitrogen during subsequent synthetic transformations and can be selectively removed under mild acidic conditions.[1][6]

-

Facilitated C-C and C-N Bond Formation: The iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

-

Versatile Intermediate: As a stable, well-characterized intermediate, it enables the synthesis of complex molecular architectures, contributing to the development of novel therapeutic agents.[1][7]

Reaction Mechanism: The Boc Protection of 5-Iodoindazole

The synthesis of tert-butyl 5-iodo-1H-indazole-1-carboxylate from 5-iodoindazole is a classic example of N-acylation, specifically a Boc-protection reaction. This transformation is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]

The reaction proceeds through the following key steps:

-

Activation of Boc Anhydride: DMAP, a highly nucleophilic catalyst, attacks one of the carbonyl carbons of Boc₂O. This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.[10][11]

-

Nucleophilic Attack by Indazole: The deprotonated N1-nitrogen of 5-iodoindazole, facilitated by a base such as triethylamine (TEA) or diisopropylethylamine (DIEA), acts as a nucleophile and attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium species.[11]

-

Product Formation and Catalyst Regeneration: This attack results in the formation of the desired product, tert-butyl 5-iodo-1H-indazole-1-carboxylate, and the regeneration of the DMAP catalyst.[10][11] The tert-butoxide byproduct subsequently decomposes into carbon dioxide and tert-butanol.[12]

The use of DMAP significantly accelerates the rate of the reaction.[10][11]

Sources

- 1. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Spectroscopic Characterization of tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS No: 1001907-23-8) is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a reactive iodine atom and a protective tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide range of biologically active indazole derivatives. The indazole core is a recognized pharmacophore present in numerous compounds with therapeutic potential.[3] A thorough understanding of the spectroscopic properties of this intermediate is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-Butyl 5-iodo-1H-indazole-1-carboxylate. The content is designed to offer not just the data itself, but also the rationale behind the expected spectral features and the experimental protocols for their acquisition, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Molecular Structure and Key Features

The structural features of tert-Butyl 5-iodo-1H-indazole-1-carboxylate dictate its spectroscopic signature. The molecule consists of a bicyclic indazole ring system, where the benzene ring is substituted with an iodine atom at the 5-position. The pyrazole nitrogen at the 1-position is protected with a bulky tert-butoxycarbonyl (Boc) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For tert-Butyl 5-iodo-1H-indazole-1-carboxylate, both ¹H and ¹³C NMR provide distinct and interpretable signals.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]

-

Instrumentation: Record the spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

¹H NMR Spectroscopy Data (Predicted)

The predicted ¹H NMR spectrum of tert-Butyl 5-iodo-1H-indazole-1-carboxylate in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the carbamate group, as well as the aromatic ring currents.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-4 |

| ~8.1 | s | 1H | H-3 |

| ~7.8 | dd | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~1.7 | s | 9H | C(CH₃)₃ |

Rationale for Assignments:

-

H-4: This proton is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing iodine atom at C-5 and the ring nitrogen. It will likely appear as a doublet.

-

H-3: This proton on the pyrazole ring is typically a singlet and appears at a relatively downfield region.

-

H-6 and H-7: These protons will show coupling to each other, resulting in doublet of doublets and a doublet, respectively. The specific chemical shifts are influenced by the iodo and carbamate substituents.

-

C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy Data (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ will show distinct signals for each carbon atom in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~150 | C=O (Boc) |

| ~142 | C-7a |

| ~138 | C-3a |

| ~135 | C-3 |

| ~130 | C-6 |

| ~125 | C-4 |

| ~115 | C-7 |

| ~90 | C-5 |

| ~85 | C(CH₃)₃ (Boc) |

| ~28 | C(CH₃)₃ (Boc) |

Rationale for Assignments:

-

C=O: The carbonyl carbon of the Boc group will be the most downfield signal.

-

Aromatic and Heterocyclic Carbons: The chemical shifts of the indazole ring carbons are influenced by the iodine substituent and the nitrogen atoms. The carbon bearing the iodine (C-5) is expected to be significantly shielded.

-

Boc Group Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-Butyl 5-iodo-1H-indazole-1-carboxylate will be dominated by the characteristic vibrations of the carbamate group and the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is using an Attenuated Total Reflectance (ATR) accessory:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[6]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic, Boc) |

| ~1730 | Strong | C=O stretch (carbamate) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250, ~1150 | Strong | C-O stretch (carbamate) |

| ~820 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600 | Medium | C-I stretch |

Rationale for Assignments:

-

C=O Stretch: The strong absorption around 1730 cm⁻¹ is a hallmark of the carbonyl group in the Boc protecting group.[5]

-

C-H Stretches: The aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The characteristic absorptions for the indazole ring will be observed in the 1600-1470 cm⁻¹ region.

-

C-O Stretches: The carbamate functionality will also exhibit strong C-O stretching vibrations.

-

C-I Stretch: The carbon-iodine bond vibration is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of an organic compound using electrospray ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Use electrospray ionization in positive ion mode (ESI+).

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Mass Spectrometry Data (Predicted)

The expected molecular weight of tert-Butyl 5-iodo-1H-indazole-1-carboxylate is 344.15 g/mol .[2] The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Interpretation |

| 344 | [M]⁺, Molecular ion |

| 288 | [M - C₄H₈]⁺, Loss of isobutylene from the Boc group |

| 244 | [M - C₅H₈O₂]⁺, Loss of the entire Boc group |

| 217 | [M - I]⁺, Loss of iodine |

| 57 | [C₄H₉]⁺, tert-Butyl cation |

Rationale for Fragmentation:

-

Loss of Isobutylene: A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate.

-

Loss of the Boc Group: The entire Boc group (100 Da) can be lost as a radical.

-

Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical (127 Da).

-

tert-Butyl Cation: The formation of the stable tert-butyl cation (m/z 57) is a very common and often abundant peak in the mass spectra of compounds containing this moiety.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for tert-Butyl 5-iodo-1H-indazole-1-carboxylate. By combining predicted data with established spectroscopic principles and experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The detailed analysis of the expected spectral features serves as a valuable reference for those working in synthetic and medicinal chemistry, facilitating the advancement of drug discovery and development programs that utilize indazole-based scaffolds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Kusanur, R. A., & Mahesh, M. (2013). Synthesis and biological evaluation of some new 1H-indazole derivatives. European Journal of Medicinal Chemistry, 63, 453-460.

- Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2011). Synthesis, characterization and in vitro antimicrobial activity of new 1H-indazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 533-541.

-

Pharmaffiliates. Tert-butyl 5-iodo-1h-indazole-1-carboxylate. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). FT-IR Spectroscopy (Experiment). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 1001907-23-8 Cas No. | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | Matrix Scientific [matrixscientific.com]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl 5-iodo-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, neurology, and infectious diseases.[1][2] The functionalization of the indazole ring is a key strategy for modulating the pharmacological properties of these molecules. tert-Butyl 5-iodo-1H-indazole-1-carboxylate (Figure 1) has emerged as a particularly valuable intermediate. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, stable to a wide range of reaction conditions yet readily removable under mild acidic conditions.[3] More critically, the iodine atom at the C5 position is a versatile synthetic handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid diversification of the indazole core.[3] This guide will delve into the structural and conformational properties that underpin the utility of this important synthetic building block.

Figure 1: Molecular Structure of tert-Butyl 5-iodo-1H-indazole-1-carboxylate

Sources

Solubility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 5-iodo-1H-indazole-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. An accurate understanding of its solubility in common laboratory solvents is a critical, yet often undocumented, parameter that directly impacts reaction kinetics, purification efficiency, and the overall success of synthetic campaigns. This technical guide provides a comprehensive framework for determining the solubility of this compound, moving beyond a simple data table to empower researchers with the principles and methodologies for generating reliable solubility data. We present a multi-tiered experimental approach, from rapid qualitative assessment to precise quantitative analysis, underpinned by the scientific rationale for each procedural step. This document serves as both a practical protocol and a reference for best practices in solubility determination for novel synthetic intermediates.

Introduction: The Critical Role of Solubility in Synthesis

The success of any chemical synthesis is fundamentally governed by the physical properties of its reagents, intermediates, and final products. Among these, solubility is paramount. For tert-Butyl 5-iodo-1H-indazole-1-carboxylate, a non-polar, crystalline solid, selecting an appropriate solvent system is essential for:

-

Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates and to avoid side reactions.

-

Purification Strategy: Designing effective crystallization, precipitation, or chromatographic separations. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is an ideal candidate for recrystallization.

-

Accurate Dosing: Preparing stock solutions for high-throughput screening or reaction arrays requires precise knowledge of solubility limits.

-

Process Safety and Scalability: Understanding solubility prevents unexpected precipitation, which can cause blockages, inconsistent heating, and other engineering challenges in larger-scale reactions.

This guide provides a systematic approach to characterize the solubility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, ensuring that process development decisions are based on robust empirical data.

Theoretical Considerations: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment based on the molecule's structure can guide solvent selection.

-

Structure: tert-Butyl 5-iodo-1H-indazole-1-carboxylate possesses a large, non-polar surface area due to the indazole core, the iodine atom, and the bulky tert-butyl group.

-

Polarity: The presence of two nitrogen atoms and a carbonyl group in the N-Boc protecting group introduces some polar character and hydrogen bond accepting capabilities.

Experimental Workflow for Solubility Determination

A tiered approach is recommended to efficiently determine solubility, starting with a rapid, material-sparing method and progressing to a more rigorous quantitative analysis for key solvents.

Diagram: Overall Experimental Workflow

Caption: Tiered workflow for solubility determination.

PART 1: Rapid Qualitative & Semi-Quantitative Screening

Objective: To quickly categorize solubility in a broad range of solvents using minimal material.

Rationale: This initial screen is a cost-effective method to eliminate unsuitable solvents and identify promising candidates for further quantitative analysis. By starting with a small, fixed amount of solute and solvent, a rapid visual assessment can be made.

Materials & Equipment:

-

tert-Butyl 5-iodo-1H-indazole-1-carboxylate

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 1.5 mL or 4 mL) with caps

-

Calibrated micropipettes

-

Vortex mixer

-

Test Solvents (ACS grade or higher):

-

Polar Protic: Water, Methanol (MeOH), Ethanol (EtOH)

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Hexanes

-

Step-by-Step Protocol:

-

Preparation: Label a series of clean, dry glass vials, one for each test solvent.

-

Weighing: Accurately weigh approximately 5.0 mg of tert-Butyl 5-iodo-1H-indazole-1-carboxylate into each vial. Record the exact mass.

-

Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This creates an initial test concentration of ~50 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the vial against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble/Slightly Soluble: The vast majority of the solid remains undissolved.

-

-

Iteration for Semi-Quantitative Data:

-

If Soluble: Add more pre-weighed compound in small increments (e.g., 5 mg), vortexing after each addition, until a saturated solution (persistent solid) is achieved. Record the total mass added.

-

If Insoluble/Partially Soluble: Add more solvent in known increments (e.g., 100 µL), vortexing after each addition, until all solid dissolves. Record the total volume added.

-

-

Repeat: Repeat steps 3-6 for each solvent.

-

Data Collation: Compile the results into a table, calculating the estimated solubility in mg/mL.

Expected Results & Interpretation (Hypothetical Data):

| Solvent | Polarity Index | Initial Observation (at 50 mg/mL) | Estimated Solubility (mg/mL) | Classification |

| Hexanes | 0.1 | Insoluble | < 5 | Poorly Soluble |

| Toluene | 2.4 | Partially Soluble | ~20-30 | Sparingly Soluble |

| Dichloromethane (DCM) | 3.1 | Soluble | > 200 | Very Soluble |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | > 150 | Freely Soluble |

| Acetone | 5.1 | Soluble | > 100 | Freely Soluble |

| Ethanol (EtOH) | 5.2 | Partially Soluble | ~15-25 | Sparingly Soluble |

| Methanol (MeOH) | 6.6 | Partially Soluble | ~10-20 | Slightly Soluble |

| Water | 10.2 | Insoluble | < 1 | Practically Insoluble |

| DMSO | 7.2 | Soluble | > 200 | Very Soluble |

PART 2: Rigorous Quantitative Determination (Shake-Flask Method)

Objective: To determine the precise thermodynamic equilibrium solubility in select, high-interest solvents identified from the initial screen (e.g., DCM, EtOAc).

Rationale: The shake-flask method is considered the gold standard for determining thermodynamic solubility. By allowing a slurry of the compound to equilibrate for an extended period, the resulting supernatant represents a truly saturated solution at that temperature. Subsequent analysis of the supernatant concentration provides a highly accurate solubility value.

Diagram: Shake-Flask Protocol Logic

Caption: Workflow for the quantitative shake-flask method.

Step-by-Step Protocol:

-

Slurry Preparation: In a 4 mL glass vial, add an excess amount of tert-Butyl 5-iodo-1H-indazole-1-carboxylate to ~1-2 mL of the chosen solvent (e.g., add 50 mg to 1 mL of Ethyl Acetate). The key is to ensure a significant amount of undissolved solid remains visible.

-

Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This extended time ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least 1-2 hours to let the excess solid settle. For fine suspensions, centrifugation may be necessary.

-

Sampling: Carefully draw a portion of the clear supernatant into a syringe. Attach a chemical-resistant 0.22 µm syringe filter (e.g., PTFE) and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all microscopic undissolved particles.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution. b. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point. c. Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial again. d. The difference between the final and initial vial weights gives the mass of the dissolved solute. The difference between the solution weight and the solute weight gives the mass of the solvent. e. Calculate solubility in g/100g of solvent or convert to mg/mL using the solvent's density.

Safety, Data Reporting, and Best Practices

-

Safety: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for tert-Butyl 5-iodo-1H-indazole-1-carboxylate and all solvents before use.

-

Temperature Control: Solubility is temperature-dependent. All quantitative measurements must be performed at a constant, recorded temperature (e.g., 25.0 ± 0.5 °C).

-

Purity: The solubility data is only valid for the specific batch and purity of the compound tested. Impurities can significantly alter solubility.

-

Reporting: Results should be reported clearly, including the method used, the temperature, and the units (e.g., "The solubility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate in Ethyl Acetate at 25 °C was determined to be 185 mg/mL via the shake-flask method").

Conclusion

References

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Guide to Chemical Stability and Optimal Storage

An In-Depth Technical Guide for Researchers

Abstract: tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a critical heterocyclic building block in medicinal chemistry and drug discovery, prized for its utility in synthesizing complex molecular scaffolds. The integrity of this reagent is paramount for the reproducibility and success of synthetic campaigns. This guide provides a comprehensive analysis of the compound's stability profile, outlines scientifically grounded storage and handling protocols, and details an experimental workflow for stability assessment. The insights herein are curated for researchers, chemists, and drug development professionals who rely on the quality and reliability of this key intermediate.

Compound Profile and Physicochemical Properties

tert-Butyl 5-iodo-1H-indazole-1-carboxylate, also known as 1-Boc-5-iodo-1H-indazole, is a derivative of indazole featuring two key functional groups that dictate its reactivity and stability: a labile tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen and an iodine atom at the 5-position, which serves as a versatile handle for cross-coupling reactions. Understanding its fundamental properties is the first step toward ensuring its long-term viability in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1001907-23-8 | [1] |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [1] |

| Molecular Weight | 344.15 g/mol | [1] |

| Appearance | Typically a solid, may be white to light yellow | [2] |

| Common Synonyms | 1-Boc-5-iodo-1H-indazole | [1] |

The Chemical Rationale for Stability: A Mechanistic Overview

The stability of tert-Butyl 5-iodo-1H-indazole-1-carboxylate is not absolute; it is dictated by the inherent reactivity of its constituent parts. The primary points of vulnerability are the Boc group and the carbon-iodine (C-I) bond.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis due to its stability in many reaction conditions and its facile removal under mild acidic conditions. However, it is also thermally labile. Elevated temperatures can cause the Boc group to cleave, leading to the formation of isobutylene, carbon dioxide, and the deprotected 5-iodo-1H-indazole.[3] This degradation compromises the sample's purity and intended reactivity.

-

The Carbon-Iodine Bond: The C-I bond on the aromatic indazole ring is susceptible to cleavage, particularly when exposed to light (photolysis) or incompatible reagents. This bond is the reactive site for many important synthetic transformations (e.g., Suzuki, Sonogashira couplings), but this reactivity also makes it a potential point of degradation.

-

General Incompatibilities: Like many complex organic molecules, this compound is incompatible with strong oxidizing agents, which can lead to uncontrolled decomposition.[4][5]

The following diagram illustrates the primary degradation pathways that must be controlled through proper storage and handling.

Caption: Key environmental factors leading to the degradation of the title compound.

Authoritative Protocols for Storage and Handling

Adherence to strict storage and handling protocols is a self-validating system for ensuring the chemical integrity of tert-Butyl 5-iodo-1H-indazole-1-carboxylate. The following recommendations are synthesized from safety data sheets and supplier guidelines.

Optimal Storage Conditions

To mitigate the risks of thermal, photolytic, and atmospheric degradation, the following conditions are mandatory.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C | Minimizes the rate of thermal decomposition and preserves the labile Boc group.[1][3][6] |

| Light | Store in an amber or opaque, light-resistant container. Keep in a dark location. | Prevents photolytic cleavage of the C-I bond, a known vulnerability for iodoaromatic compounds.[2][3][5] |

| Atmosphere | Keep container tightly sealed. Store in a dry environment. Consider backfilling with an inert gas (e.g., Argon, Nitrogen) for long-term storage. | Excludes atmospheric moisture and oxygen, preventing potential hydrolysis and oxidation.[4][5][6][7] |

| Ventilation | Store in a well-ventilated area designated for chemical reagents. | Ensures safe storage and dissipation of any potential off-gassing.[7][8] |

Safe Handling Procedures

Proper handling is essential not only for compound stability but also for personnel safety. The compound is classified as an irritant and is harmful if swallowed.[7][9]

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Dispensing: When weighing and dispensing the solid, avoid creating dust. Use appropriate tools (e.g., anti-static spatulas) and handle the material gently.

-

Incompatible Materials: Keep the compound away from strong oxidizing agents during both storage and use.[4][5]

Experimental Workflow for Stability Assessment

For critical applications, such as in GMP environments or long-term research projects, verifying the stability of a specific lot of the reagent is crucial. The following workflow provides a robust methodology for this assessment.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. ko.tnjchem.com [ko.tnjchem.com]

- 9. labsolu.ca [labsolu.ca]

The Architectural Versatility of Substituted Indazole Carboxylates: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2] Its synthetic tractability and the ability of its derivatives to form crucial interactions with biological targets have propelled the development of numerous potent and selective therapeutic candidates. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted indazole carboxylates, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Indazole Core: A Foundation for Diverse Pharmacological Action

The indazole ring system, consisting of a fused benzene and pyrazole ring, can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] The strategic placement of substituents, particularly the carboxylate group and other functionalities at various positions on the bicyclic core, dictates the molecule's interaction with specific biological targets, leading to a wide spectrum of therapeutic effects. These include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3]

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indazole carboxylates have emerged as a prominent class of anticancer agents, with several compounds progressing to clinical use.[4][5][6] Their efficacy stems from the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6][7]

-

VEGFR/PDGFR Inhibition: Compounds like Axitinib, which features an indazole core, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5][8] By blocking these receptors, they disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are another class of tyrosine kinases that, when aberrantly activated, can drive tumor growth.[1][9] Certain 1H-indazole-based derivatives have been identified as potent inhibitors of FGFR1-3.[1]

-

Multi-Kinase Inhibition: Many indazole-based anticancer agents, such as Pazopanib and Entrectinib, are multi-kinase inhibitors, targeting a range of kinases involved in tumor progression.[1][5][6] This broad-spectrum activity can lead to more comprehensive tumor growth inhibition. For instance, Entrectinib is an inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM.[1]

Below is a diagram illustrating the general mechanism of indazole carboxylates as kinase inhibitors in cancer therapy.

Caption: Inhibition of protein kinase signaling by substituted indazole carboxylates.

Induction of Apoptosis

Beyond kinase inhibition, some substituted indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[4] This is associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, both of which are hallmarks of apoptosis induction.[4][5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted indazole carboxylates is highly dependent on the nature and position of the substituents on the indazole ring.

-

Substituents at C3, C5, and C6: The placement of various groups at the C3, C5, and C6 positions of the indazole scaffold plays a crucial role in their inhibitory activity against different kinases.[1] For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, specific substitutions led to potent inhibition of various kinases including CHK1, CDK2, and MEK1.[1]

-

Role of the Carboxylate/Carboxamide Moiety: The carboxylate or a bioisosteric carboxamide group at the C3 position is a common feature in many biologically active indazole derivatives.[2][10] This group can participate in crucial hydrogen bonding interactions within the active site of target proteins. The regiochemistry of the amide linker has been shown to be critical for activity.[10]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 2f | 4T1 (Breast) | 0.23 | - | [4][5] |

| 2f | HepG2 (Liver) | 0.80 | - | [5] |

| 2f | MCF-7 (Breast) | 0.34 | - | [5] |

| Compound 93 | HL60 (Leukemia) | 0.0083 | CHK1, CDK2, MEK1, etc. | [1] |

| Compound 93 | HCT116 (Colon) | 0.0013 | CHK1, CDK2, MEK1, etc. | [1] |

| Compound 106 | FGFR1 | 2.0 | FGFR1 | [1] |

| Compound 106 | FGFR2 | 0.8 | FGFR2 | [1] |

| Compound 106 | FGFR3 | 4.5 | FGFR3 | [1] |

| Entrectinib | - | 0.012 | ALK | [1] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Substituted indazole carboxylates have demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.[11][12]

Mechanism of Action

-

COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some indazole derivatives can inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][11]

-

Cytokine and Free Radical Modulation: Indazole and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11][12] They also exhibit free radical scavenging activity, which can mitigate oxidative stress associated with inflammation.[11][12]

-

CRAC Channel Blockade: A series of indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel.[10] By inhibiting calcium influx into mast cells, these compounds can prevent the release of pro-inflammatory mediators.[10]

In Vivo and In Vitro Evaluation

The anti-inflammatory activity of indazole derivatives is typically assessed using both in vivo and in vitro models.

-

In Vivo: The carrageenan-induced paw edema model in rats is a standard acute inflammation assay.[11] Indazole and its derivatives have been shown to significantly and dose-dependently inhibit paw edema in this model.[11]

-

In Vitro: Assays to measure the inhibition of COX-2, pro-inflammatory cytokines, and free radical scavenging are conducted to elucidate the underlying mechanisms.[11]

Structure-Activity Relationship (SAR) Highlights

-

Aryl Substitution: In a study of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, the 1-aryl isomers exhibited significantly higher anti-inflammatory activity than the 2-aryl isomers.[13] The 1-phenyl derivative was the most potent in the series.[13]

-

Amide Regiochemistry: For indazole-3-carboxamides acting as CRAC channel blockers, the specific 3-carboxamide regiochemistry is crucial for activity.[10] The reverse amide isomer was found to be inactive.[10]

Antimicrobial and Antiviral Activities: Combating Infectious Agents

The indazole scaffold is also a valuable template for the development of agents to combat microbial and viral infections.[1][3]

Antibacterial and Antifungal Activity

Numerous indazole-3-carboxamide derivatives have been synthesized and screened for their antibacterial and antifungal activities.[2][14]

-

Antibacterial Spectrum: These compounds have shown moderate activity against a range of pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[2]

-

Antifungal Potential: Activity against fungal species such as Aspergillus niger and Helminthosporium oryzae has also been reported.[2]

-

Hybridization Approach: The hybridization of indazole and benzimidazole scaffolds has yielded compounds with promising antimicrobial activity, with some demonstrating superior potency compared to standard antibiotics.[15]

Antiviral Activity

While less explored than other activities, some indazole derivatives have shown promise as antiviral agents.[1] The structural similarity to other heterocyclic compounds with known antiviral properties, such as indole-2-carboxylates, suggests that this is a promising area for further investigation.[16] For instance, certain indole-2-carboxylate derivatives have demonstrated potent broad-spectrum antiviral activity against viruses like Coxsackie B3 and Influenza A.[16]

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamides

The following is a generalized, representative protocol for the synthesis of 1H-indazole-3-carboxamides.[2][14]

-

Protection of Indazole: The N-H of indazole is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-chloride.

-

Carboxylation: The protected indazole is treated with a strong base like n-butyllithium at low temperature (-70 °C) followed by quenching with carbon dioxide to introduce a carboxylic acid group at the C3 position.[2]

-

Deprotection: The protecting group is removed, for instance, using tetrabutylammonium fluoride (TBAF), to yield 1H-indazole-3-carboxylic acid.[2]

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

Caption: General synthetic workflow for 1H-indazole-3-carboxamides.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Future Perspectives

The therapeutic potential of substituted indazole carboxylates is vast and continues to be an active area of research. Future efforts will likely focus on:

-

Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve safety profiles.

-

Exploring New Biological Targets: Investigating the activity of indazole carboxylates against other disease-relevant targets.

-

Combination Therapies: Evaluating the synergistic effects of indazole-based drugs in combination with other therapeutic agents.

-

Advanced Drug Delivery: Developing novel formulations to enhance the bioavailability and pharmacokinetic properties of these compounds.

The versatility of the indazole scaffold, coupled with a deep understanding of its structure-activity relationships, ensures that substituted indazole carboxylates will remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

-

Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4485. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Yar, M., et al. (2019). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638. [Link]

-

Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4191-4211. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Various Authors. (2019-2021). Collection of research on indazole derivatives. ResearchGate. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

-

Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. ResearchGate. [Link]

-

Naik Pujari, J. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

-

Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 315-323. [Link]

-

Various Authors. (2020). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 371. [Link]

-

Yodo, M., et al. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical & Pharmaceutical Bulletin, 31(9), 3147-3156. [Link]

-

Singh, R., & Singh, P. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(9), 983-1003. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(10), 1695. [Link]

-

Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7809. [Link]

-

Kavitha, J., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(6), FF01-FF05. [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]

-

Various Authors. (2020). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

-

Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7679. [Link]

-

Kavitha, J., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(10), 2269. [Link]

-

Liu, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 114, 117654. [Link]

-

Singh, P., & Singh, R. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3933-3947. [Link]

-

Shtil, A. A., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1851-1858. [Link]

-

de Souza, M. V. N., et al. (2014). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 10, 299-306. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of N-Boc Protected Iodoindazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc protected iodoindazoles are cornerstone synthetic intermediates in modern medicinal chemistry. Their unique structural arrangement, featuring a versatile iodine handle for cross-coupling reactions and a stable Boc-protecting group, makes them invaluable for the construction of complex molecular architectures. This technical guide provides an in-depth review of the prevalent synthetic strategies for accessing these critical building blocks. We will dissect the causality behind experimental choices, focusing on regiochemical control during both the iodination and N-protection steps. This document is designed to be a practical resource, complete with detailed, field-tested protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

The Strategic Importance of N-Boc Iodoindazoles

The indazole nucleus is a privileged scaffold found in numerous pharmacologically active compounds, including kinase inhibitors like Pazopanib and Axitinib.[1][2] Functionalization of the indazole core is therefore a central theme in drug discovery. Iodoindazoles, particularly those substituted at the C3-position, serve as highly versatile precursors for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1][3]

The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the indazole nitrogen serves two primary functions:

-

Modulation of Reactivity: It prevents unwanted side reactions at the acidic N-H proton during subsequent synthetic steps.

-

Improved Solubility and Handling: The lipophilic Boc group often enhances the solubility of the indazole core in common organic solvents, simplifying purification and handling.

Mastering the synthesis of N-Boc protected iodoindazoles is, therefore, a critical enabling step for any research program centered on this important heterocycle.

Core Synthetic Strategies: A Fork in the Road

The synthesis of an N-Boc protected iodoindazole can be approached from two principal strategic directions. The choice between these pathways is dictated by the desired regiochemistry, the availability of starting materials, and the overall synthetic sequence.

Figure 1: The two primary synthetic pathways to N-Boc protected iodoindazoles.

Strategy A: Iodination Followed by N-Boc Protection

This is the most frequently documented and arguably the most robust pathway for preparing N1-Boc-3-iodoindazoles. The logic here is to first functionalize the most reactive position of the electron-rich indazole ring and then protect the nitrogen.

Step 1: Electrophilic Iodination of the Indazole Core

The C3 position of the 1H-indazole tautomer is analogous to the pyrrolic C2 position and is the most nucleophilic carbon, making it the prime target for electrophilic substitution.

Figure 2: Simplified mechanism for base-mediated C3 iodination of indazole.

The most common method involves treating the parent indazole with molecular iodine (I₂) in the presence of a base. The base (typically KOH or K₂CO₃) deprotonates the indazole, forming the indazolide anion. This greatly enhances the nucleophilicity of the heterocyclic ring system, facilitating a rapid attack on the electrophilic iodine source.[1][3]

Causality Behind Experimental Choices:

-

Base: Strong bases like KOH are often used to ensure complete deprotonation, driving the reaction to completion. Weaker bases like K₂CO₃ can also be effective.[4]

-

Solvent: Polar aprotic solvents like DMF or dioxane are preferred as they effectively solvate the potassium indazolide salt without interfering with the reaction.[1]

-

Iodinating Agent: While I₂ is cost-effective and common, N-Iodosuccinimide (NIS) can also be used, sometimes under milder conditions.

Step 2: N-Boc Protection of the Iodoindazole

Once the iodoindazole is isolated, the Boc group is installed. This is a standard procedure involving the reaction of the iodoindazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base and often a catalyst.

The primary challenge in this step is controlling the N1 vs. N2 regioselectivity. For most indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[5] Alkylation and acylation reactions often yield a mixture of N1 and N2 products, with the ratio being sensitive to the base, solvent, and steric/electronic nature of the indazole substituents.[5] However, for Boc protection, the bulky nature of the Boc group generally favors the formation of the less sterically hindered N1 isomer, which is typically the desired product.

Strategy B: N-Boc Protection Followed by Iodination

This pathway is less common in the literature for simple iodoindazoles but can be advantageous if the Boc group is required to direct the regiochemistry of a subsequent step or if the starting N-Boc indazole is readily available.

The iodination of an N-Boc protected indazole proceeds via a standard electrophilic aromatic substitution mechanism. The Boc group, being an electron-withdrawing carbamate, deactivates the pyrazole ring slightly compared to the unprotected N-H. However, the C3 position generally remains the most activated site for iodination. The conditions are often similar to those used for other electron-rich aromatic systems, employing NIS or I₂ with an appropriate activator or in a suitable solvent like hexafluoroisopropanol (HFIP), which is known to promote electrophilic halogenations.[6]

Comparative Data Presentation

The following table summarizes common conditions for the C3-iodination of indazole, the critical first step in Strategy A.

| Starting Material | Iodinating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1H-Indazole | I₂ (2 equiv.) | KOH (4 equiv.) | DMF | RT | 1 | 77 | [1] |

| 6-Bromo-1H-indazole | I₂ (1.5 equiv.) | KOH (2 equiv.) | DMF | RT | 3 | 71 | [3] |

| 5-Nitro-1H-indazole | I₂ | K₂CO₃ | DMF | - | - | Good | |

| 5-Bromo-1H-indazole | NIS | KOH | CH₂Cl₂ | - | - | - |

Field-Proven Experimental Protocols

These protocols are self-validating systems, including details on reaction monitoring, work-up, and purification to ensure reproducibility.

Protocol 1: Synthesis of 3-Iodo-1H-indazole (Strategy A, Step 1)

This protocol is adapted from a procedure reported for the synthesis of 3-aryl-1H-indazoles.[1]

Materials:

-

1H-Indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) pellets

-

Dimethylformamide (DMF)

-

10% aq. Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₄)

-

Diethyl ether or Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1H-indazole (1.0 equiv.) in DMF (approx. 0.1-0.2 M), add molecular iodine (I₂, 2.0 equiv.) at room temperature.

-

Carefully add KOH pellets (4.0 equiv.) portion-wise to the stirring mixture. An exotherm may be observed.

-

Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into a beaker containing 10% aqueous NaHSO₃ solution to quench the excess iodine. The dark color should dissipate.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically a solid and can be purified by recrystallization or column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-iodo-1H-indazole as a white to off-white solid.

Protocol 2: Synthesis of 1-Boc-3-iodo-1H-indazole (Strategy A, Step 2)

Materials:

-

3-Iodo-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-